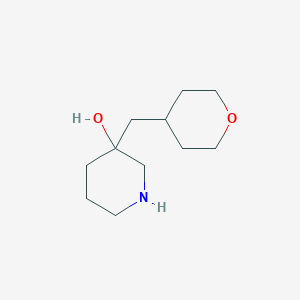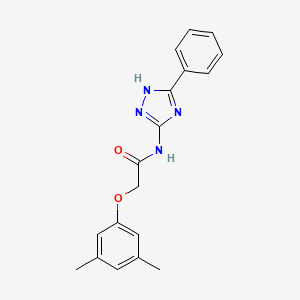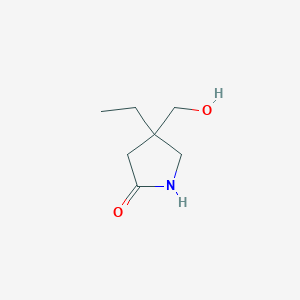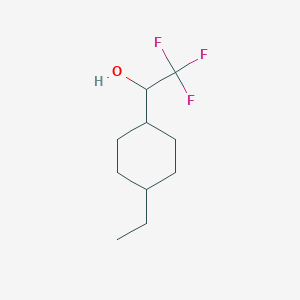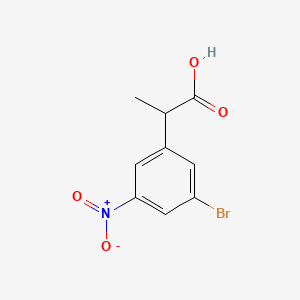
2-(3-Bromo-5-nitrophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-5-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with bromine and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-nitrophenyl)propanoic acid typically involves the bromination and nitration of a phenylpropanoic acid precursor. The process can be summarized as follows:
Bromination: The phenylpropanoic acid is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce the bromine atom at the desired position on the phenyl ring.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(3-Bromo-5-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the propanoic acid moiety is oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., copper(I) iodide).
Reduction: Reducing agents (e.g., hydrogen gas, palladium on carbon), solvents (e.g., ethanol, methanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Amino or thiol derivatives of the original compound.
Reduction: 2-(3-Amino-5-nitrophenyl)propanoic acid.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学的研究の応用
2-(3-Bromo-5-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Bromo-5-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromine and nitro groups play a crucial role in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
3-Bromopropanoic acid: A simpler analog with only a bromine substituent.
2-Bromo-5-nitrobenzoic acid: A structurally similar compound with a carboxylic acid group instead of a propanoic acid moiety.
2-(3-Bromo-4-nitrophenyl)acetic acid: Another analog with a different position of the nitro group.
Uniqueness
2-(3-Bromo-5-nitrophenyl)propanoic acid is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H8BrNO4 |
|---|---|
分子量 |
274.07 g/mol |
IUPAC名 |
2-(3-bromo-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrNO4/c1-5(9(12)13)6-2-7(10)4-8(3-6)11(14)15/h2-5H,1H3,(H,12,13) |
InChIキー |
WMJJAVJGPOJWAQ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC(=C1)Br)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B13586051.png)
![3-methoxy-7-azaspiro[3.5]nonan-1-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13586054.png)

![(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13586079.png)
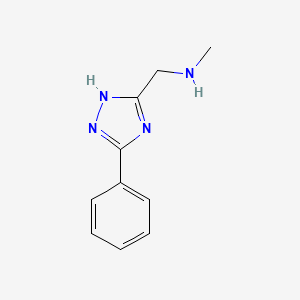
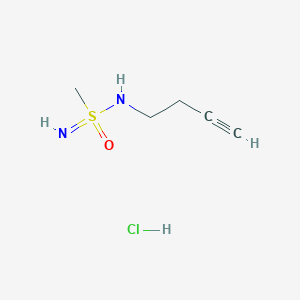
![2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13586113.png)
